Ioxilan

説明

Ioxilan is a diagnostic contrast agent used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . It is injected intravenously before taking X-ray images to increase arterial contrast in the final image . It was marketed in the US under the trade name Oxilan but was discontinued in 2017 .

Synthesis Analysis

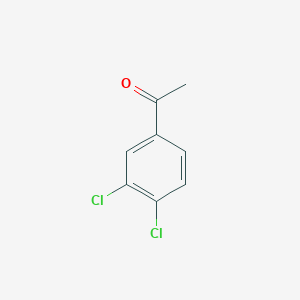

Ioxilan contains centers of potential isomerism stemming from the D,L hydroxyalkyls, the carbamoyl substituents, the alkylated anilide nitrogen, and the acetylated anilide . All isomers of ioxilan, based on HPLC, are similarly highly hydrophilic, and are expected to show low binding to biomacromolecules with a concomitantly high biological tolerance .

Molecular Structure Analysis

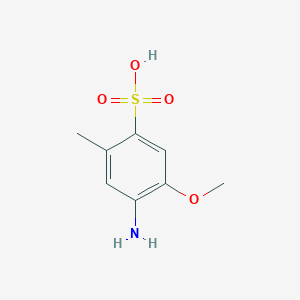

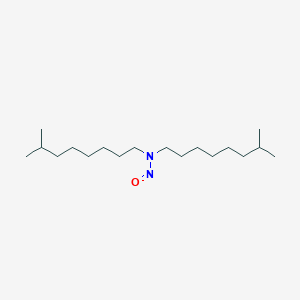

The molecular weight of ioxilan is 791.12 and the organically bound iodine content is 48.1% . The chemical formula of ioxilan is C18H24I3N3O8 .

Physical And Chemical Properties Analysis

Ioxilan is nonionic and does not dissociate in solution . It is distributed mainly in the blood as suggested by the apparent volume of distribution (central compartment), 7.2 ± 1.0 L in women and 10.0 ± 2.4 L in men . Binding of ioxilan to plasma protein is negligible .

科学的研究の応用

Cerebral Arteriography

Ioxilan is utilized in cerebral arteriography to visualize the arteries in the brain. It helps in diagnosing conditions like aneurysms, arteriovenous malformations, and stenosis. The high iodine content of Ioxilan provides clear images for accurate diagnosis .

Coronary Arteriography and Left Ventriculography

In cardiology, Ioxilan is used for coronary arteriography and left ventriculography to assess the heart’s structure and function. It aids in detecting coronary artery disease, evaluating myocardial function, and planning interventions like angioplasty .

Visceral Angiography

Ioxilan is applied in visceral angiography to examine the blood vessels supplying organs like the liver, kidneys, and spleen. This is crucial for planning surgeries, identifying tumors, and assessing organ perfusion .

Aortography

For aortography, Ioxilan helps in imaging the aorta and its branches. It’s particularly useful in evaluating aortic aneurysms, dissections, and occlusive diseases, providing vital information for surgical planning .

Peripheral Arteriography

In peripheral arteriography, Ioxilan assists in visualizing peripheral arteries. It’s instrumental in diagnosing peripheral arterial disease, monitoring the progression of atherosclerosis, and guiding peripheral vascular interventions .

Excretory Urography

Ioxilan is indicated for excretory urography, where it outlines the urinary tract. It’s used to detect kidney stones, tumors, and structural abnormalities of the urinary system .

Contrast-Enhanced Computed Tomographic (CECT) Imaging

Ioxilan enhances CECT imaging of the head and body, improving the detection and characterization of lesions, inflammations, and other pathologies in various tissues and organs .

Pharmacokinetic Modeling and Machine Learning

Researchers use Ioxilan in pharmacokinetic modeling to understand its distribution and elimination from the body. This data is valuable for developing predictive machine-learning models for personalized medicine applications .

作用機序

Target of Action

Ioxilan is a diagnostic contrast agent primarily targeting the blood vessels . It is used in various medical imaging procedures, such as angiography, urography, and computed tomographic scans . The primary role of Ioxilan is to enhance the contrast in these imaging procedures, allowing for better visualization of the internal structures of the human body .

Mode of Action

Ioxilan is a tri-iodinated diagnostic contrast agent . Upon intravascular injection, it results in the opacification of vessels in the path of flow of the contrast medium . This opacification permits radiographic visualization of the internal structures of the human body until significant hemodilution occurs . The degree of contrast enhancement is directly related to the iodine content in the administered dose .

Biochemical Pathways

The mechanism of action of Ioxilan is rooted in its ability to absorb X-rays . Ioxilan is a water-soluble, iodine-containing compound . When administered into the body, it disperses into the bloodstream and eventually diffuses into the tissues . The iodine atoms in Ioxilan absorb X-rays, and this absorption is what allows for the opacification of the blood vessels and the subsequent visualization of internal structures .

Pharmacokinetics

In healthy young male and female volunteers who each received Ioxilan injection, the drug showed biphasic and first-order pharmacokinetics . Ioxilan is distributed mainly in the blood, as suggested by the apparent volume of distribution (central compartment) . The half-life of Ioxilan is approximately 137 minutes in men and 102 minutes in women . About 93.7% of Ioxilan is excreted in the urine, with negligible amounts excreted in bile/feces .

Result of Action

The primary result of Ioxilan’s action is the opacification of blood vessels, which permits radiographic visualization of the internal structures of the human body . This enhanced visualization can aid in the diagnosis and treatment of various medical conditions, as it allows healthcare professionals to examine the structure and function of internal organs and vessels .

Action Environment

The action of Ioxilan can be influenced by several environmental factors. For instance, patients with severe renal impairment, combined renal/hepatic disease, thyroid dysfunction, multiple myeloma, anuria, pheochromocytoma, sickle cell, congestive heart failure, severe arterial/venous disease may exhibit altered responses to Ioxilan . Additionally, the hydration status of the patient can impact the action of Ioxilan, as patients should be well hydrated before and after the procedure . The efficacy of Ioxilan can also be affected by the presence of allergies (such as bronchial asthma, hay fever, food allergies) .

Safety and Hazards

Severe cutaneous adverse reactions (SCAR), including Stevens-Johnson syndrome and toxic epidermal necrolysis (SJS/TEN), acute generalized exanthematous pustulosis (AGEP) and drug reaction with eosinophilia and systemic symptoms (DRESS), may develop from 1 hr to several weeks after intravascular contrast agent administration . Ioxilan may cause renal failure in patients with advanced vascular disease, diabetes . It should be well hydrated before/after procedure .

特性

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLTINZBQPNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048717 | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Intravascular injection results in opacification of vessels in the path of flow of the contrast medium, permitting radiographic visualization of the internal structures of the human body until significant hemodilution occurs. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ioxilan | |

CAS RN |

107793-72-6 | |

| Record name | Ioxilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxilan [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioxilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)

![1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B29746.png)